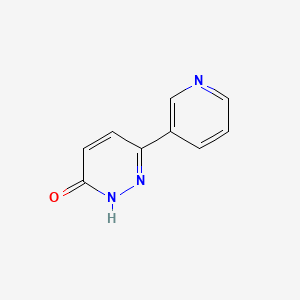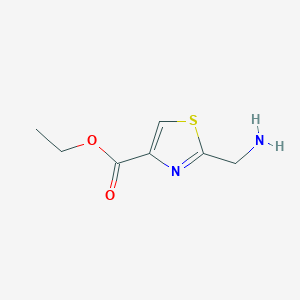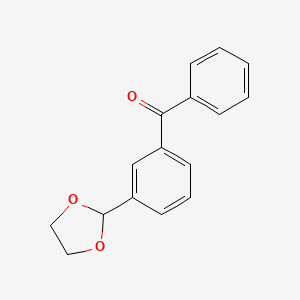
3-(1,3-二氧戊环-2-基)苯甲酮
货号 B1313164
CAS 编号:
85366-46-7
分子量: 254.28 g/mol
InChI 键: NZPRGYBCSLSUOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .
Synthesis Analysis
The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .科学研究应用
合成和化学反应
- 3-(1,3-二氧戊环-2-基)苯甲酮用于合成单保护的 1,4-二酮,通过烯酮与 2-取代-1,3-二氧戊环的光诱导烷基化。该方法为通过自由基合成 1,4-二酮提供了一种替代方案 (Mosca 等人,2001)。
- 它还参与合成具有高杀菌活性的 1-[(2,2-二芳基-1,3-二氧戊环-4-基)甲基]-1H-唑类 (Talismanov & Popkov,2007)。
光聚合
- 3-(1,3-二氧戊环-2-基)苯甲酮已被用作自由基光聚合的新型引发剂。它已显示出有效引发丙烯酸酯和甲基丙烯酸酯的聚合 (Wang 等人,2011)。
- 它是合成改性聚(3-己基)噻吩的组分,以提高大异质结光伏器件的效率 (Ramidi 等人,2014)。
材料科学和有机化学
- 在材料科学中,它用于合成外消旋 (1,4-二氧环-2-基)二苯甲醇,该醇通过强氢键形成一维链,显示出其在晶体学和材料设计中的潜力 (Hsiao 等人,2011)。
- 它的衍生物,例如二苯甲酮二-1,3-二氧环,因其在光化学引发反应中的新型用途和作为自由基聚合中的光引发剂而被探索 (Kumbaraci 等人,2012)。
环境和安全方面
- 还对大鼠皮肤给药后苯甲酮-3(一种相关化合物)的安全性进行了研究,强调了在这些化学品的开发和使用中进行安全性评估的重要性 (Okereke 等人,1995)。
属性
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRGYBCSLSUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441141 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
85366-46-7 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (5.0 g, 18.5 mmol) and 18-crown-6 (160 mg, 0.6 mmol) in dichloromethane. Add potassium permanganate (8.8 g, 55.5 mmol). Heat to about 40° C. After 4 hours, cool to room temperature add water and sodium hydrogensulfite (6.0 g). Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
5 g
Type
reactant
Reaction Step One






Name
Synthesis routes and methods II
Procedure details


To a stirred solution of benzoylbenzaldehyde (2 g, 10 mmol) and 1,2-bis-(trimethoxysiloxy)ethane (2.3 g, 11 mmol) in dry dichloromethane (30 cm3) under N2 at room temperature was added trimethylsilylmethyl trifluoromethanesulphonate (5 drops). After stirring at 20° C. for 48 hours, pyridine (3 drops) was added followed by saturated NaHCO3 (20 cm3) and diethyl ether (20 cm3). The resulting mixture was stirred for 30 minutes. The ethereal layer was separated off and the aqueous layer extracted twice more with diethyl ether. The combined extracts were washed with water, dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1) and the solvent removed in vacuo to give 2-(3-benzoylphenyl)-1,3-dioxolane, nD20 1.5890. Yield 2.2 g (91.7%).

Name
1,2-bis-(trimethoxysiloxy)ethane
Quantity
2.3 g
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

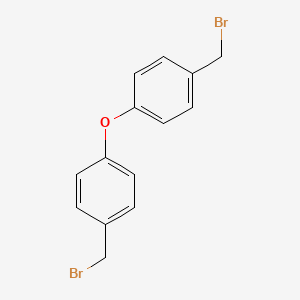
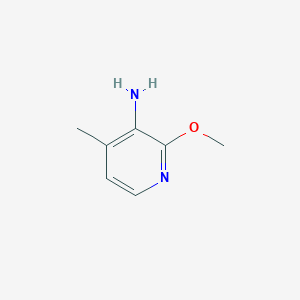

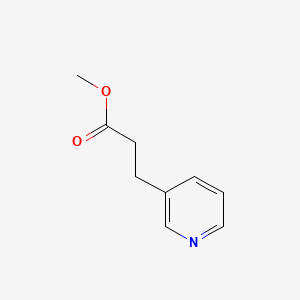

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
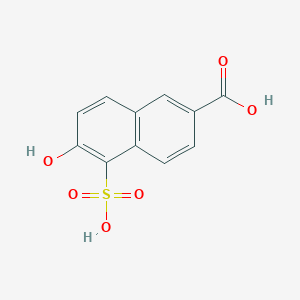
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
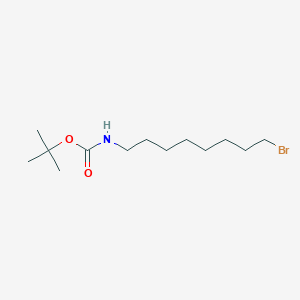

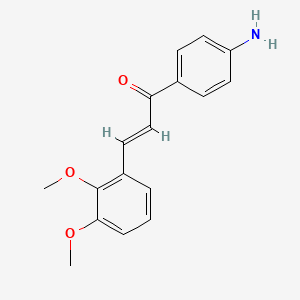
![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
